m-PEG4-phosphonic acid

Overview

Description

M-PEG4-phosphonic acid is a PEG-based PROTAC linker . It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .

Synthesis Analysis

M-PEG4-phosphonic acid can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . The dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis

The molecular formula of m-PEG4-phosphonic acid is C9H21O7P . It has a molecular weight of 272.23 g/mol . The structure features two hydroxy moieties, one P=O double bond, and one P–C bond .Chemical Reactions Analysis

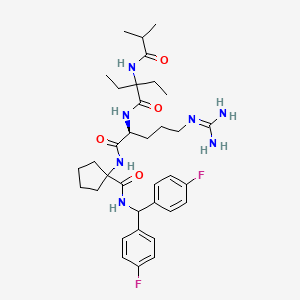

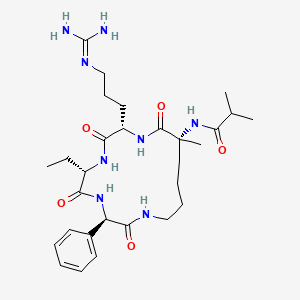

M-PEG4-phosphonic acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The reaction of H3PO4 with active radicals is thermodynamically favorable, proving that ABC dry powder extinguishes fire mainly relies on chemical inhibition on H and OH radicals .Physical And Chemical Properties Analysis

M-PEG4-phosphonic acid has a molecular weight of 272.23 g/mol . It has a topological polar surface area of 94.4 Ų and a complexity of 206 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 .Scientific Research Applications

Separation Science

Phosphonic acids, including m-PEG4-phosphonic acid, play a significant role in separation science and technology . They possess features such as variable oxidation states, multivalence, asymmetry, and metal-binding properties, which make them a unique and versatile class of compounds capable of selective separations .

Polymer Chemistry

Phosphorus-containing compounds, including m-PEG4-phosphonic acid, have found use in numerous fields, especially chemistry and biochemistry . The polymer chemistry of phosphorus is based mostly on compounds possessing stable C-P bonds or ones that are inorganic acids .

Development of Organophosphorus Resins

Phosphonic acids, including m-PEG4-phosphonic acid, have been used in the development of organophosphorus resins . These resins have seen significant advancements in recent years .

Ion Exchange Resins

Phosphorus-containing polymers, including m-PEG4-phosphonic acid, are used in the creation of ion exchange resins . These resins are crucial in various industrial processes .

Chelating Resins

m-PEG4-phosphonic acid, like other phosphorus-containing polymers, is used in the production of chelating resins . These resins are used in a variety of applications, including water treatment and metal recovery .

Soil Phosphorus Availability

Organic acids, including m-PEG4-phosphonic acid, significantly enhance soil phosphorus availability . The application of these acids promotes the conversion of phosphorus into plant-available forms .

Environmental and World Economy

Efficient separation technologies, which can be achieved using m-PEG4-phosphonic acid, are crucial to the environment and world economy . Scientists are challenged to engineer selectivity towards a targeted substrate, especially from multicomponent solutions .

Mechanism of Action

Target of Action

m-PEG4-phosphonic acid is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs . These targets can vary widely, as the specific target protein is determined by the other ligand in the PROTAC molecule .

Mode of Action

The mode of action of m-PEG4-phosphonic acid involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of m-PEG4-phosphonic acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By using m-PEG4-phosphonic acid as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the associated biochemical pathways .

Pharmacokinetics

The hydrophilic peg linker increases the water solubility of the compound in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of m-PEG4-phosphonic acid is the selective degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the specific protein being targeted .

Action Environment

The action of m-PEG4-phosphonic acid, as part of a PROTAC, can be influenced by various environmental factors. These may include the concentration of the PROTAC, the presence of the target protein and E3 ligase, and the functionality of the ubiquitin-proteasome system

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis of m-PEG4-phosphonic acid can be achieved through a series of reactions involving the modification of PEG4 and the introduction of a phosphonic acid group.", "Starting Materials": [ "PEG4", "Phosphorus trichloride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "PEG4 is reacted with phosphorus trichloride in the presence of hydrochloric acid to form PEG4-phosphonic acid chloride.", "The PEG4-phosphonic acid chloride is then treated with sodium hydroxide to form m-PEG4-phosphonic acid.", "The m-PEG4-phosphonic acid is then purified by precipitation with methanol and diethyl ether." ] } | |

CAS RN |

750541-89-0 |

Product Name |

m-PEG4-phosphonic acid |

Molecular Formula |

C9H21O7P |

Molecular Weight |

272.23 |

IUPAC Name |

(2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid |

InChI |

InChI=1S/C9H21O7P/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H2,10,11,12) |

InChI Key |

QCYYJJNJMLEPMA-UHFFFAOYSA-N |

SMILES |

O=P(O)(O)CCOCCOCCOCCOC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

m-PEG4-phosphonic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

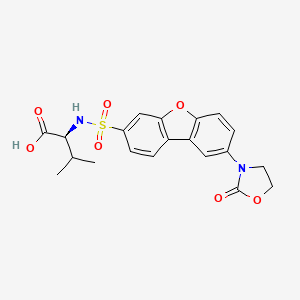

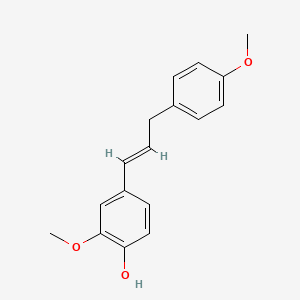

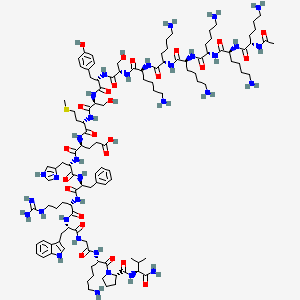

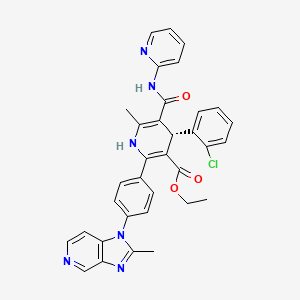

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

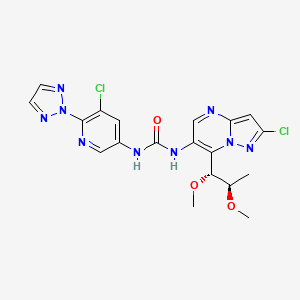

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)